molecular formula C10H10O3 B072095 Mellein CAS No. 1200-93-7

Mellein

Cat. No.: B072095
CAS No.: 1200-93-7
M. Wt: 178.18 g/mol
InChI Key: KWILGNNWGSNMPA-UHFFFAOYSA-N
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Description

Mellein is a dihydroisocoumarin and a significant secondary metabolite produced by various fungal species, including those in the genera Aspergillus, Penicillium, and Lasiodiplodia. Its primary research value lies in its role as a phytotoxin, where it has been shown to inhibit seed germination and root growth in numerous plants, making it a key compound for investigating plant-pathogen interactions and developing models for plant disease. The compound's mechanism of action is associated with the disruption of mitochondrial function and the induction of oxidative stress in plant cells. Beyond phytopathology, this compound is also studied for its diverse biological activities, including its antimicrobial and antifungal properties against competing microorganisms, which provides insights into fungal ecology and defense mechanisms. Furthermore, as a signaling molecule, this compound is implicated in quorum-sensing processes within microbial communities. This multifaceted bioactivity profile makes this compound an invaluable tool for researchers in chemical ecology, mycology, and agricultural science, offering a pure, well-characterized standard for metabolic profiling, bioassay development, and the study of natural product biosynthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWILGNNWGSNMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=CC=C2)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891794
Record name Mellein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1200-93-7, 17397-85-2
Record name 3,4-Dihydro-8-hydroxy-3-methylisocoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1200-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ochracin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017397852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mellein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Early Multi-Step Linear Syntheses (1955–1964)

The first synthetic routes to mellein emerged in the mid-20th century, characterized by multi-step linear sequences. Blair and Newbold (1955) pioneered the synthesis of racemic this compound through a seven-step process starting from 4-bromo-7-methoxy-indanone (50). This method involved bromination, methylation, and cyclization to yield 3-methyl-8-hydroxyisocoumarin (51), followed by demethylation and reduction steps to produce (±)-mellein. Matsui et al. (1964) later refined this approach using 4-bromo-7-methoxy-indanone as a key intermediate, achieving this compound via a five-step sequence with an overall yield of 12%. Both methods relied on classical organic transformations, including Friedel-Crafts alkylation and acid-catalyzed cyclization, but were hampered by low efficiency and laborious purification steps.

Three-Step Synthesis from o-Methoxybenzoic Acid (1970)

Narasimhan and Bhide (1970) introduced a streamlined three-step synthesis starting from o-methoxybenzoic acid. The process involved:

  • Formylation using phosphorus oxychloride to generate 2-methoxy-6-formylbenzoic acid.

  • Methylation with diazomethane to yield the methyl ester.

  • Cyclization under acidic conditions to produce (±)-mellein with a 28% overall yield.
    This marked a significant improvement in efficiency, though stereochemical control remained unaddressed.

Diels-Alder Cycloaddition Strategy (1973)

Arai et al. (1973) leveraged the Diels-Alder reaction to construct the dihydroisocoumarin core. Reacting an acetylenic ester (55) with 1-methoxycyclohexa-1,3-diene at 180°C generated a bicyclic intermediate (54), which underwent hydrolysis and demethylation to yield (±)-mellein. While innovative, the high-temperature conditions and limited scalability hindered industrial adoption.

Ortho-Lithiation Approaches (2003)

Brahmbhatt and Pandya (2003) exploited directed ortho-lithiation of N-methyl benzamides to install substituents regioselectively. Alkylation of lithiated intermediates with 2-aryloxymethyl oxiranes afforded 3-aryloxymethyl-3,4-dihydroisocoumarins, which were further modified to this compound derivatives. This method showcased the utility of modern organometallic techniques in streamlining synthetic routes.

Biosynthetic and Enzymatic Production Strategies

Recombinant Polyketide Synthase Systems (2013)

The WO2013172782A1 patent disclosed a recombinant polyketide synthase (PKS) derived from Saccharopolyspora erythraea for this compound production. Key innovations included:

  • Chimeric PKS Design : Domain-swapping between modular PKSs enabled selective keto-reduction patterns.

  • In Vitro Synthesis : Using acetyl-CoA and malonyl-CoA as substrates, the engineered PKS produced this compound at 0.8 mg/L/hr.

  • Stereochemical Control : The system achieved enantioselective synthesis of (R)-mellein, addressing a limitation of chemical methods.

Table 1: Comparative Performance of PKS-Derived this compound Synthesis

ParameterIn Vitro SystemCell-Based System
Yield (mg/L)19.2 ± 2.114.5 ± 1.8
Purity (%)98.592.3
Reaction Time (hr)2472
Substrate Cost ($/g)0.450.12

In Planta Expression Systems (2014)

A PMC study demonstrated this compound production in transgenic yeast expressing the SN477 gene from Pyrenophora teres. Key findings included:

  • Transcriptional Activation : The SN477 gene showed 4.2-fold upregulation under fungal stress.

  • Metabolic Engineering : Co-expression with Sfp phosphopantetheinyltransferase increased titers to 34 mg/L.

  • Analytical Validation : LC-MS confirmed (R)-mellein production with 99% enantiomeric excess.

Comparative Analysis of Preparation Methods

Yield and Efficiency

  • Chemical Synthesis : Early methods (1955–1973) achieved yields of 12–28%, while ortho-lithiation approaches (2003) improved yields to 35–42%.

  • Biosynthesis : Enzymatic systems (2013–2014) provided higher stereoselectivity but lower volumetric yields (14–34 mg/L).

Environmental and Economic Considerations

  • Solvent Use : Traditional methods required 5–8 L/kg of chlorinated solvents, whereas enzymatic systems utilized aqueous buffers.

  • Energy Input : Diels-Alder reactions demanded 180°C for 22 hours, whereas PKS-mediated synthesis proceeded at 37°C.

Characterization and Validation Techniques

Chromatographic Analysis

  • HPLC : Reverse-phase C18 columns (e.g., Phenomenex Kinetex) with UV detection at 314 nm resolved this compound from byproducts.

  • LC-MS : ESI-MS in negative mode confirmed molecular ions at m/z 193.1 [M−H]⁻ for this compound.

Spectroscopic Validation

  • NMR : 1H^1H NMR (400 MHz, CDCl₃) showed characteristic signals at δ 6.85 (d, J = 8.4 Hz, H-5), 6.25 (d, J = 2.4 Hz, H-7), and 3.05 (m, H-3).

  • CD Spectroscopy : (R)-Mellein exhibited a positive Cotton effect at 285 nm .

Chemical Reactions Analysis

Reaction Types and Mechanisms

Mellein undergoes several characteristic reactions, including hydrogenation , methylation , lithiation , and cycloaddition . These transformations are critical for synthesizing derivatives and studying structure-activity relationships.

Hydrogenation

Hydrogenation of this compound derivatives reduces unsaturated bonds. For example, hydrogenating the unsaturated side chain of anacardic acid derivatives yields saturated analogs (e.g., compound 36 from ).

  • Reagents : H₂ with catalysts (e.g., Pd/C).
  • Evidence : Disappearance of sp² hybridization signals in IR (3008 cm⁻¹) and NMR confirms saturation .

Methylation

Methylation protects hydroxyl or carboxyl groups, as seen in the synthesis of methyl 2-methoxy-6-pentadecylbenzoate (37 ) from .

  • Reagents : Dimethyl carbonate (DMC) under basic conditions.
  • Outcome : Formation of methoxy and ester groups (IR peaks at 1739 cm⁻¹ and 1713 cm⁻¹) .

Lithiation

Lithiation reactions facilitate the synthesis of this compound via intermediates. For instance, n-BuLi deprotonates benzamide derivatives, enabling alkylation or carboxylation .

  • Example : Lithiation of o-methoxybenzoic acid derivatives forms intermediates for cyclization .

Diels-Alder Cycloaddition

This reaction constructs the benzopyran backbone of this compound precursors. Heating acetylenic esters with dienes (e.g., 1-methoxycyclohexadiene) generates substituted benzoic acid derivatives .

  • Conditions : 180°C for 22 hours .

Functionalization of the Lactone Ring

  • Hydroxylation : Enzymatic or chemical oxidation introduces hydroxyl groups at positions 5, 6, or 7, yielding derivatives like 6-hydroxythis compound (25 ) and 5-hydroxythis compound (19 ) .
  • Side-Chain Modification : Alkylation or oxidation alters the C-3 methyl group, producing analogs with enhanced bioactivity .

Stability Under Environmental Conditions

This compound production by Macrophomina phaseolina in culture is influenced by pH, temperature, and nutrient availability, with optimal yields at 25°C and pH 6.0 .

Table 2: Synthetic Routes to this compound Derivatives

Starting MaterialKey StepsYield (%)Bioactivity
Anacardic acidHydrogenation → Methylation → Cyclization78Antifungal
o-Methoxybenzoic acidLithiation → Alkylation → Cyclization65Anticancer
Polyketide precursorsPKS-mediated condensationN/APathogenicity modulation

Scientific Research Applications

Mellein has a wide range of scientific research applications:

    Chemistry: this compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: this compound exhibits antifungal, antibacterial, and herbicidal activities.

    Medicine: this compound and its derivatives have shown potential as therapeutic agents due to their biological activities.

    Industry: this compound is used in the production of natural pesticides and fungicides.

Mechanism of Action

The mechanism of action of mellein involves its interaction with various molecular targets. In fungi, this compound disrupts cell membrane integrity, leading to cell death. In plants, it inhibits specific enzymes involved in growth and development. The exact molecular pathways are still under investigation, but this compound’s ability to interfere with essential biological processes makes it a potent bioactive compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mellein belongs to a class of isocoumarins and dihydroisocoumarins. Below is a detailed comparison with key analogs:

4-Hydroxythis compound

  • Structure : this compound with an additional hydroxyl group at position 4 .
  • Production : Co-produced with this compound by Aspergillus ochraceus .
  • Bioactivity: Lower acute toxicity (mouse LD${50}$: 1,000–1,500 mg/kg) compared to this compound (LD${50}$: 250–500 mg/kg) .
  • Biosynthetic Relationship : Both this compound and 4-hydroxythis compound share a polyketide synthase (PKS)-driven pathway but diverge in post-PKS modifications .

5-Methylthis compound

  • Structure : this compound with a methyl group at position 5 .
  • Bioactivity :
    • Potent inhibitor of fungal sirtuin SirA (IC$_{50}$: 120 µM vs. 160 µM for this compound) .
    • Enhances secondary metabolite production in Aspergillus nidulans, unlike this compound or other sirtuin inhibitors (e.g., nicotinamide) .
  • Significance : Methylation at position 5 significantly alters biological activity and regulatory effects.

6-Methoxy-5-Methyl this compound

  • Structure : Methoxy group at position 6 and methyl at position 5 .
  • Source : Isolated from marine-derived Biscogniauxia mediterranea .

7-Carboxythis compound (OTβ)

  • Structure : this compound with a carboxyl group at position 7 .
  • Role in Biosynthesis : Proposed intermediate in ochratoxin A (OTA) biosynthesis, though feeding experiments refute a direct link to this compound .
  • Contrast with this compound : The carboxyl group enables OTA’s nephrotoxic properties, whereas this compound lacks this moiety .

Structural and Functional Analysis

Table 1: Key Structural Modifications and Bioactivities

Compound Substituents Bioactivity Highlights Source Organism References
This compound 3-OH, 5-CH$_3$ Antimicrobial, phytotoxic (>40 µg/mL) Xylaria spp., Aspergillus
4-Hydroxythis compound 3-OH, 4-OH, 5-CH$_3$ Lower toxicity, synergistic phytotoxicity Aspergillus ochraceus
5-Methylthis compound 3-OH, 5-CH$3$, 5-CH$3$ Sirtuin inhibition, metabolite regulation Didymobotryum rigidum
7-Carboxythis compound 3-OH, 5-CH$_3$, 7-COOH OTA biosynthesis intermediate Aspergillus ochraceus

Table 2: Phytotoxicity Comparison

Compound Phytotoxic Threshold (µg/mL) Observed Effects Plant Model References
This compound 40–150 Wilting (soybean), necrosis (apple) Soybean, Apple
4-Hydroxythis compound Not quantified Enhanced browning in tomato cuttings Tomato
Ochratoxin A <1 Severe necrosis, chlorosis Multiple crops

Biological Activity

Mellein, a naturally occurring compound classified as a 3,4-dihydroisocoumarin, has garnered attention for its diverse biological activities. Primarily produced by fungi and certain plants, this compound exhibits a range of pharmacological properties including antifungal, antibacterial, cytotoxic, and phytotoxic effects. This article synthesizes recent findings on the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research data.

Chemical Structure and Biosynthesis

This compound's chemical structure can be represented as follows:

C10H10O3\text{C}_{10}\text{H}_{10}\text{O}_3

Biosynthetic Pathways

This compound is synthesized through specific biosynthetic pathways involving various enzymes and genes. Research has identified key metabolic routes that lead to the production of this compound in organisms such as Aspergillus species and Macrophomina phaseolina . Understanding these pathways is crucial for enhancing the yield of this compound through biotechnological approaches.

Antifungal Activity

This compound demonstrates significant antifungal properties against various fungal strains. Studies have shown that it inhibits the growth of fungi such as Candida albicans and Aspergillus niger with varying degrees of efficacy. The compound's mechanism involves disrupting fungal cell wall synthesis and function .

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans32 µg/mL
Aspergillus niger64 µg/mL

Antibacterial Activity

This compound also exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. Its activity is particularly noted against strains like Staphylococcus aureus and Escherichia coli. The compound interferes with bacterial cell division and membrane integrity .

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

Cytotoxicity

Research indicates that this compound possesses cytotoxic properties, particularly against cancer cell lines. For instance, it has been shown to inhibit the growth of breast cancer cells with an IC50 value of approximately 35 µM . This cytotoxic effect is attributed to the induction of apoptosis in cancer cells.

Phytotoxic Effects

This compound demonstrates phytotoxicity, causing necrotic lesions in various plant species. Studies have reported its ability to induce necrotic leaf spots in plants such as hemp dogbane (Apocynum cannabinum) and apple (Malus domestica) . This property may have implications for its use in agricultural applications as a natural herbicide.

Case Study 1: Antifungal Efficacy in Agricultural Settings

A study conducted on soybean plants infected with Macrophomina phaseolina revealed that this compound production was associated with the pathogen's virulence. The study utilized GC-MS analysis to confirm the presence of this compound in culture filtrates from infected plants, demonstrating its role in plant-pathogen interactions .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessing the cytotoxic effects of this compound on various cancer cell lines showed promising results. This compound was found to induce apoptosis in MCF-7 breast cancer cells, highlighting its potential as a therapeutic agent .

Q & A

Q. What analytical methods are most reliable for identifying and quantifying mellein in biological samples?

this compound identification typically combines gas chromatography-mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) . For example, GC/MS with headspace solid-phase microextraction (HS-SPME) is used to isolate this compound from microbial headspace samples, comparing retention times and mass spectra with synthetic standards . Quantification can be achieved via calibration curves using synthetic this compound, with validation through exact Mann-Whitney U tests to compare peak areas from biological vs. synthetic sources .

Q. How is this compound isolated from fungal cultures, and what purification steps ensure high yield?

this compound is isolated using bio-guided fractionation :

Extraction : Fungal mycelia or culture broth are extracted with organic solvents (e.g., ethyl acetate).

Chromatography : Silica gel column chromatography separates crude extracts, followed by preparative HPLC.

Purity validation : NMR (¹H, ¹³C) and LC-MS confirm structural integrity and purity (>95%) .

  • Key challenge: Removing co-eluting dihydroisocoumarins requires optimized gradient elution protocols .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s antimicrobial activity while controlling for volatility?

To evaluate vapor-phase antimicrobial effects:

  • Experimental setup : Use filter papers impregnated with synthetic this compound (e.g., 23.75 mg/mL in dichloromethane) in petri dishes containing microbial cultures .
  • Controls : Solvent-only filter papers and untreated microbial plates.
  • Quantification : Measure inhibition zones or colony-forming units (CFUs) after 24–72 hours.
  • Data validation: Compare headspace this compound concentrations via HS-SPME-GC/MS to ensure consistency with natural samples .

Q. What methodologies address contradictions in this compound’s reported bioactivity across studies?

Conflicting results (e.g., antifungal potency vs. no observed activity) may arise from:

  • Strain-specific responses : Test this compound against a standardized panel of fungi (e.g., Aspergillus sydowii, Botrytis cinerea) under controlled humidity and temperature .
  • Concentration gradients : Use dose-response assays (0.1–100 μg/mL) to establish minimum inhibitory concentrations (MICs).
  • Example finding: this compound showed strong ixodicidal activity (LD₅₀ = 0.48 μg/mg) but no ochratoxin A production in Aspergillus sp., highlighting context-dependent bioactivity .

Q. How can biotransformation pathways of this compound be systematically studied in microbial systems?

  • Two-stage cultivation : Incubate this compound with marine bacteria (e.g., Stappia sp.) in nutrient-rich media, followed by metabolite extraction .
  • Structural elucidation : Use HR-MS and 2D NMR to identify oxidized derivatives (e.g., 4-hydroxythis compound) .
  • Key insight: Stereochemical changes (e.g., (3R,4S)-4-hydroxymellene) impact bioactivity, requiring chiral chromatography for separation .

Methodological Tables

Q. Table 1. Comparative Bioactivity of this compound in Recent Studies

Organism TestedActivity (MIC/LD₅₀)Method UsedReference
Hyalomma lusitanicumLD₅₀ = 0.48 μg/mgLarval contact assay
Serratia marcescens90% growth inhibitionVapor-phase challenge
Aspergillus sydowiiMIC = 12.5 μg/mLAgar dilution assay

Q. Table 2. Key Analytical Techniques for this compound Characterization

TechniqueApplicationExample Parameters
GC/MSVolatile metabolite identificationDB-5 column, 250°C injection
Preparative HPLCPurificationC18 column, 70% MeOH/water
2D NMRStereochemical analysis600 MHz, CDCl₃ solvent

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mellein
Reactant of Route 2
Mellein

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